molecular formula C17H18N2OS B2408020 5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 637323-20-7

5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2408020
CAS No.: 637323-20-7
M. Wt: 298.4
InChI Key: OOWDUUPZUIXZKR-UHFFFAOYSA-N
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Description

5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a methyl group and a thioether linkage to an o-tolyloxyethyl group.

Scientific Research Applications

5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary. For instance, 1-Methylimidazole has been labeled with hazard statements H302, H312, H314, indicating it is harmful if swallowed, in contact with skin, or if it causes skin irritation .

Future Directions

The future of imidazole derivatives is promising, with ongoing research into their synthesis and applications. They are key components in functional molecules used in a variety of fields, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thioether Linkage: The benzimidazole core is then reacted with a suitable alkylating agent, such as 2-(o-tolyloxy)ethyl chloride, in the presence of a base like potassium carbonate to introduce the thioether linkage.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine
  • 5-Hexyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a thioether linkage. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-14-15(11-12)19-17(18-14)21-10-9-20-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWDUUPZUIXZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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